molecular formula C9H15O2Rh- B13401841 2,4-Pentanedionatobis(ethylene)rhodium

2,4-Pentanedionatobis(ethylene)rhodium

Cat. No.: B13401841
M. Wt: 258.12 g/mol
InChI Key: AFQSOHSPTULSFS-FGSKAQBVSA-M
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Description

Significance of Rhodium in Homogeneous and Heterogeneous Catalysis

Rhodium, a rare transition metal belonging to the platinum group, is a cornerstone in the field of catalysis. numberanalytics.com Its importance stems from its ability to exist in multiple oxidation states and its high reactivity, which allows it to efficiently facilitate a wide array of chemical transformations. numberanalytics.comnih.gov Rhodium-based catalysts are pivotal in both homogeneous and heterogeneous catalysis, finding application in laboratory-scale reactions and large-scale industrial processes. nih.gov

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, rhodium complexes have been extensively studied and utilized. nih.gov A landmark in this field was the discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, which demonstrated remarkable efficiency in the hydrogenation of alkenes and alkynes. numberanalytics.comnih.gov Rhodium complexes are also widely employed as catalysts for hydroformylation, a process that converts alkenes into aldehydes. numberanalytics.com

In heterogeneous catalysis , where the catalyst exists in a different phase from the reactants, rhodium is equally crucial. It is a key component in three-way catalysts used in vehicle exhaust systems to reduce harmful emissions by converting nitrogen oxides (NOx), carbon monoxide (CO), and unburnt hydrocarbons into nitrogen (N₂), carbon dioxide (CO₂), and water (H₂O). mdpi.com Recent research has focused on developing rhodium single-atom-site catalysts, which have shown high chemoselectivity in reactions such as carbene N–H bond insertion. nih.gov These heterogeneous catalysts offer advantages like easy recovery and reuse, contributing to more sustainable chemical processes. nih.gov The superior catalytic properties of rhodium, even at low temperatures, often make it indispensable despite its high cost. mdpi.com

Overview of Divalent Ligand Systems in Transition Metal Chemistry

Ligands are classified by the number of donor atoms they use to bind to the central metal. Monodentate ligands, such as water (H₂O) or ammonia (B1221849) (NH₃), bind through a single atom. studymind.co.uk Ligands that can bind through multiple donor atoms are termed polydentate . studymind.co.uklibretexts.org

A significant class of polydentate ligands are bidentate ligands , which possess two donor atoms that can coordinate to a single metal center. libretexts.org A common example is ethylenediamine (B42938) (H₂NCH₂CH₂NH₂), which can bind through its two nitrogen atoms. libretexts.org When a polydentate ligand binds to a metal ion, it forms a ring-like structure known as a chelate. libretexts.org The 2,4-pentanedionate anion (acetylacetonate, or acac) is another classic example of a bidentate ligand, coordinating through its two oxygen atoms. fengchengroup.comsilverfernchemical.com These ligand systems are fundamental in stabilizing transition metal ions and are instrumental in the design of catalysts, influencing their stability, solubility, and reactivity.

Contextualization of 2,4-Pentanedionatobis(ethylene)rhodium within Organometallic Chemistry

This compound(I), often abbreviated as Rh(acac)(C₂H₄)₂, is an organometallic coordination compound. samaterials.com It features a central rhodium(I) ion coordinated to two different types of ligands: one 2,4-pentanedionate (acetylacetonate) ligand and two ethylene (B1197577) ligands. samaterials.com This structure places it within the family of transition metal alkene complexes, which are crucial intermediates in many catalytic reactions involving alkenes. wikipedia.org

The compound serves as a significant model for studying the fundamental principles of bonding and reactivity in organometallic chemistry. samaterials.com It contains two key ligand types:

The 2,4-Pentanedionate (acac) ligand : This is a bidentate, monoanionic ligand that chelates to the rhodium center through its two oxygen atoms, forming a stable six-membered ring. fengchengroup.comsilverfernchemical.com

The Ethylene (C₂H₄) ligands : As neutral ligands, the two ethylene molecules bind to the rhodium center through their π-electron systems. quora.com This type of interaction is described by the Dewar-Chatt-Duncanson model, which involves a donation of electron density from the filled π orbital of the alkene to an empty orbital on the metal, and a simultaneous back-donation from a filled d-orbital of the metal to the empty π* antibonding orbital of the alkene. quora.com

Rh(acac)(C₂H₄)₂ is particularly valuable as a precursor for synthesizing various rhodium catalysts. samaterials.com Its ethylene ligands are labile, meaning they can be easily displaced by other molecules, making it a convenient starting material for generating catalytically active species. wikipedia.org For instance, it is used to prepare site-isolated mononuclear rhodium complexes on oxide supports, which are active catalysts for reactions like ethylene hydrogenation. researchgate.net

Properties of this compound

The compound this compound is an orange crystalline solid with well-defined physical and chemical properties. samaterials.comsigmaaldrich.com

PropertyValue
Chemical Formula C₉H₁₅O₂Rh nist.gov
Molecular Weight 258.12 g/mol sigmaaldrich.com
Appearance Orange crystalline solid samaterials.com
Melting Point 141-142 °C sigmaaldrich.com
CAS Number 12082-47-2 nist.gov

This interactive data table is based on available chemical data. samaterials.comsigmaaldrich.comnist.gov

Synthesis and Reactivity

Synthesis

A common laboratory synthesis for this compound involves the reaction of chlorobis(ethylene)rhodium dimer, [RhCl(C₂H₄)₂]₂, with acetylacetone (B45752) in the presence of a base, such as aqueous potassium hydroxide (B78521) (KOH). wikipedia.org The acetylacetone is deprotonated by the base to form the acetylacetonate (B107027) anion, which then displaces the bridging chloride ligands to form the final product. wikipedia.org

The compound is also used as a precursor to synthesize supported rhodium catalysts. This is achieved through the chemisorption of Rh(acac)(C₂H₄)₂ onto a support material, such as highly dehydroxylated magnesium oxide (MgO). researchgate.net During this process, the acetylacetonate ligand dissociates from the rhodium center, and the remaining Rh(C₂H₄)₂ fragment anchors to the support via Rh-O bonds. researchgate.net

Reactivity

The reactivity of this compound is largely dictated by the lability of its ethylene ligands. Research on the MgO-supported Rh(C₂H₄)₂ species derived from this precursor reveals several key reactions:

Hydrogenation : The ethylene ligands bonded to the supported rhodium complex react with hydrogen gas (H₂) at 298 K to form ethane (B1197151). This demonstrates the compound's capacity to act as a catalyst for hydrogenation reactions. researchgate.net

Ligand Exchange : The ethylene ligands undergo facile exchange with deuterated ethylene (C₂D₄), indicating the dynamic nature of the metal-alkene bond. researchgate.net

Reaction with Carbon Monoxide : When exposed to carbon monoxide (CO), the supported rhodium species is converted into a rhodium gem dicarbonyl, where two CO molecules bind to a single rhodium atom. researchgate.net

These findings underscore the compound's utility as a precursor to well-defined, site-isolated heterogeneous catalysts. The supported mononuclear rhodium complexes are considered close analogues to molecular catalysts used in solution and are catalytically active for ethylene hydrogenation. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15O2Rh-

Molecular Weight

258.12 g/mol

IUPAC Name

ethene;(Z)-4-oxopent-2-en-2-olate;rhodium

InChI

InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2;/p-1/b4-3-;;;

InChI Key

AFQSOHSPTULSFS-FGSKAQBVSA-M

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C=C.C=C.[Rh]

Canonical SMILES

CC(=CC(=O)C)[O-].C=C.C=C.[Rh]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Preparation Protocols for 2,4-Pentanedionatobis(ethylene)rhodium(I)

The preparation of this compound(I) relies on two well-established protocols that underscore fundamental principles of coordination chemistry. These methods involve either the reaction of a pre-formed ethylene (B1197577) complex with an acetylacetonate (B107027) source or the introduction of ethylene to a rhodium-acetylacetonate precursor.

A primary and direct route to this compound(I) involves the use of Di-μ-chlorotetrakis(ethylene)dirhodium(I), [Rh₂Cl₂(C₂H₄)₄], as the starting material. wikipedia.org This dimeric complex, which already contains the requisite ethylene ligands, serves as a convenient precursor. samaterials.com The synthesis is accomplished by treating the rhodium-ethylene dimer with acetylacetone (B45752) in the presence of aqueous potassium hydroxide (B78521) (KOH). wikipedia.org The hydroxide base is crucial for deprotonating the acetylacetone, facilitating its coordination to the rhodium(I) center and displacing the bridging chloride ligands to yield the final monomeric product, Rh(acac)(C₂H₄)₂. wikipedia.org

The precursor, Di-μ-chlorotetrakis(ethylene)dirhodium(I), is itself prepared by treating an aqueous methanolic solution of hydrated rhodium trichloride with ethylene gas at room temperature. wikipedia.org During this reaction, rhodium(III) is reduced to rhodium(I) as ethylene is oxidized to acetaldehyde. wikipedia.org

Reaction Scheme:

Precursor Synthesis: 2 RhCl₃(H₂O)₃ + 6 C₂H₄ → Rh₂Cl₂(C₂H₄)₄ + 2 CH₃CHO + 4 HCl + 4 H₂O wikipedia.org

Final Product Synthesis: Rh₂Cl₂(C₂H₄)₄ + 2 CH₃COCH₂COCH₃ + 2 KOH → 2 Rh(acac)(C₂H₄)₂ + 2 KCl + 2 H₂O

An alternative strategy involves forming a rhodium-acetylacetonate complex first, followed by the introduction of the ethylene ligands. This method typically begins with rhodium trichloride (RhCl₃) as the rhodium source. The rhodium salt is dissolved in a polar aprotic solvent, such as ethanol or tetrahydrofuran, and reacted with acetylacetone under reflux. This reaction forms a rhodium-acetylacetonate intermediate, which precipitates as a crystalline solid.

In the subsequent and critical step, the isolated rhodium-acetylacetonate complex is suspended in a fresh solvent, and ethylene gas is bubbled through the solution at ambient pressure. This process facilitates the displacement of other ligands by ethylene, leading to the formation of this compound(I). This step is a clear example of a ligand substitution reaction, where ethylene molecules replace ligands previously coordinated to the rhodium center.

Alternative Synthetic Routes and Methodological Comparisons

The two primary synthetic routes to this compound(I) begin with the same ultimate precursor, rhodium trichloride, but differ in the sequence of ligand introduction.

FeatureRoute 1: From [Rh₂Cl₂(C₂H₄)₄]Route 2: From Rh-Acetylacetonate Intermediate
Initial Precursor Rhodium Trichloride (to make the dimer)Rhodium Trichloride
Key Intermediate Di-μ-chlorotetrakis(ethylene)dirhodium(I)Rhodium-acetylacetonate complex
Ethylene Introduction Present from the precursor stageFinal step via bubbling gas
Acetylacetonate Introduction Final step using acacH and KOHFirst step using acacH

The choice between methods can depend on the availability of the intermediate precursors and desired reaction conditions. The synthesis from the ethylene dimer is direct if the dimer is already available. wikipedia.org The second route allows for the isolation of a rhodium-acetylacetonate intermediate before the introduction of the gaseous ethylene ligand. This step-wise approach can be advantageous for process control.

A comparison with the synthesis of analogous compounds, such as acetylacetonatodicarbonylrhodium(I), highlights the ligand-specific reactivity. The dicarbonyl complex is synthesized by reacting rhodium chloride with carbon monoxide and acetylacetonate, underscoring that the introduction of gaseous ligands like ethylene or carbon monoxide is a common strategy in synthesizing such organometallic complexes.

Influence of Reaction Conditions on Complex Formation and Yield

Reaction conditions exert a significant influence on the successful synthesis and final yield of this compound(I).

For the synthetic route involving a rhodium-acetylacetonate intermediate, the initial formation of this complex is typically conducted at elevated temperatures. The reaction of rhodium trichloride with acetylacetone is carried out under reflux at 60–80°C for a duration of 12 to 24 hours to ensure complete formation of the intermediate. The subsequent ligand substitution step, where ethylene is introduced, proceeds under milder conditions, typically for 6 to 12 hours at a temperature range of 25–40°C.

In the route starting from Di-μ-chlorotetrakis(ethylene)dirhodium(I), the key condition is the use of a base like aqueous KOH. wikipedia.org The base is essential for the deprotonation of acetylacetone, which allows it to act as an effective nucleophile and coordinate to the rhodium center.

Coordination Chemistry and Ligand Dynamics

Structural Analysis of Coordination Geometry

The molecular structure of 2,4-Pentanedionatobis(ethylene)rhodium(I) features a central rhodium(I) ion in a square-planar coordination environment. This geometry is typical for d⁸ metal ions like Rh(I). The coordination sphere is occupied by a bidentate acetylacetonate (B107027) (acac) ligand and two monodentate ethylene (B1197577) (C₂H₄) ligands.

Rhodium-Ligand Bonding Characterization (e.g., Rh-ethylene π-backbonding)

The bonding between the rhodium center and the two ethylene ligands is a classic example of the Dewar-Chatt-Duncanson model. This model describes the bond as a combination of two components: a σ-donation from the filled π-orbital of the ethylene molecule to an empty d-orbital on the rhodium atom, and a π-backdonation from a filled d-orbital of the rhodium atom to the empty π* antibonding orbital of the ethylene molecule.

Further characterization of the bonding is provided by ¹⁰³Rh Nuclear Magnetic Resonance (NMR) spectroscopy. A known correlation exists between the ¹⁰³Rh NMR chemical shifts and the stability of rhodium-alkene complexes. researchgate.net DFT calculations have successfully reproduced this empirical correlation for a series of bis(η²-alkene)(2,4-pentanedionato)rhodium(I) complexes, including the ethylene adduct. The computed relative Rh-alkene binding energies were found to correlate with the observed δ(¹⁰³Rh), confirming that the chemical shift is a sensitive probe of the electronic nature of the Rh-alkene bond. researchgate.net For Rh(acac)(C₂H₄)₂, the total binding energy of the two ethylene ligands has been calculated to be 70 kcal/mol. researchgate.net

Chelation Effects of the Acetylacetonate Ligand

The acetylacetonate (acac) ligand coordinates to the rhodium ion through its two oxygen atoms, forming a stable, six-membered chelate ring. researchgate.net This bidentate coordination mode is significantly more thermodynamically stable than the coordination of two analogous monodentate ligands, an observation known as the chelate effect. The enhanced stability arises primarily from a favorable entropy change upon ligand substitution; one bidentate ligand displaces two monodentate ligands, leading to an increase in the number of free species in the system.

Ligand Lability and Exchange Kinetics

Ethylene Ligand Exchange Mechanisms (e.g., with Deuterated Ethylene)

The lability of the ethylene ligands has been demonstrated through isotopic labeling studies. For mononuclear Rh(C₂H₄)₂ species supported on magnesium oxide (MgO), which are formed from the chemisorption of Rh(acac)(C₂H₄)₂, a facile exchange between the coordinated ethylene (C₂H₄) ligands and deuterated ethylene (C₂D₄) in the gas phase has been observed. researchgate.net This rapid exchange indicates a low activation barrier for the dissociation of ethylene and the coordination of a new olefin molecule.

While the precise mechanism for the unsupported complex in solution is not detailed in the available literature, it is expected to proceed through an associative or a dissociative pathway. An associative mechanism would involve the initial coordination of an incoming ethylene molecule to form a five-coordinate intermediate, followed by the departure of one of the original ethylene ligands. A dissociative mechanism would involve the initial cleavage of one Rh-C₂H₄ bond to form a three-coordinate intermediate, which is then trapped by an incoming ethylene molecule.

Solvent Effects on Ligand Exchange Rates

Specific kinetic data detailing the influence of different solvents on the rate of ethylene ligand exchange for this compound(I) are not extensively documented in the reviewed literature. However, general principles of coordination chemistry suggest that the solvent can play a significant role. Coordinating solvents could potentially participate in the exchange process, forming transient solvento-complexes that facilitate the displacement of the ethylene ligands. The polarity and viscosity of the solvent would also be expected to influence the rates of both associative and dissociative pathways. For instance, polar solvents might stabilize charged intermediates or transition states, while solvent viscosity could affect the diffusion rates of the reacting species.

Substitution Reactions with Diverse Olefins and Other Ligands

The labile nature of the ethylene ligands makes this compound(I) a valuable starting material for the synthesis of other rhodium(I) complexes via ligand substitution reactions. The ethylene molecules can be readily displaced by a variety of other ligands, including other olefins and donor ligands such as phosphines and carbon monoxide.

This reactivity is often exploited in catalysis, where Rh(acac)(C₂H₄)₂ serves as a precursor to the active catalytic species. The ethylene ligands are displaced by the desired chiral phosphine (B1218219) ligand to generate an in-situ catalyst. It has been noted that the ethylene ligands are more readily replaced by bisphosphine ligands, such as (S)-binap, than carbon monoxide is in the analogous dicarbonyl complex, Rh(acac)(CO)₂. thieme-connect.com This highlights the higher lability of the Rh-ethylene bond compared to the Rh-CO bond.

Examples of substitution reactions include:

Incoming LigandProduct TypeReference
Carbon Monoxide (CO)Dicarbonyl complex, Rh(acac)(CO)₂ nist.gov
(S)-BINAPChiral bisphosphine complex, Rh(acac)[(S)-binap] thieme-connect.com
Cyclooctene (COT)Diolefin complex, [Rh(cot)(acac)] researchgate.net
Triisopropylphosphine (B1582976) (PⁱPr₃)Monophosphine complex, [Ir(acac)(C₂H₄)(PⁱPr₃)] (from iridium analogue) researchgate.net

The substitution of one ethylene ligand in the analogous iridium complex, [Ir(acac)(C₂H₄)₂], by triisopropylphosphine has been reported, suggesting similar reactivity for the rhodium complex. researchgate.net Furthermore, exposure of the MgO-supported complex to carbon monoxide leads to the formation of rhodium gem-dicarbonyl species. researchgate.net These reactions underscore the utility of this compound(I) as a versatile precursor in organometallic synthesis and catalysis.

Catalytic Applications in Organic Transformations

Hydroformylation Reactions

Hydroformylation, also known as the oxo process, is a crucial industrial method for the synthesis of aldehydes from alkenes, carbon monoxide, and hydrogen. While rhodium complexes are renowned for their high activity and selectivity in these reactions, the specific role and performance of 2,4-Pentanedionatobis(ethylene)rhodium(I) are subjects of focused research.

In a homogeneous phase, this compound(I) can act as a catalyst precursor. The ethylene (B1197577) ligands are labile and can be substituted by reactants to initiate the catalytic cycle.

The hydroformylation of ethylene is an atom-economical process for the production of propanal, a valuable chemical intermediate. ugent.beresearchgate.net Homogeneous rhodium catalysts are particularly effective for this transformation. ugent.be While detailed kinetic studies have been performed on phosphine-modified rhodium catalysts for ethylene hydroformylation, specific data for the unmodified this compound(I) is less common in readily available literature. ugent.beresearchgate.net However, the fundamental steps of the catalytic cycle are expected to follow the general mechanism for rhodium-catalyzed hydroformylation. The process is a significant application of homogeneous catalysis in the chemical industry. ugent.be

The regioselectivity of hydroformylation, which determines the ratio of linear to branched aldehydes, is a critical aspect of the process. This selectivity is often controlled by the ligands attached to the rhodium center. While extensive research has been conducted on how phosphine (B1218219) and other ligands influence regioselectivity, there is limited specific information available in the searched literature concerning the regioselectivity of hydroformylation reactions catalyzed solely by this compound(I) without modifying ligands. Chelation assistance, where a coordinating group within the substrate directs the catalyst to a specific position, is a powerful tool for controlling regioselectivity in rhodium-catalyzed reactions; however, its specific application with this compound(I) is not detailed in the provided search results.

To overcome the challenges of separating homogeneous catalysts from products, efforts have been made to heterogenize rhodium catalysts. This compound(I) has been used as a precursor to prepare supported rhodium catalysts. For instance, mononuclear rhodium complexes with ethylene ligands have been synthesized by the chemisorption of this compound(I) onto highly dehydroxylated MgO powder. researchgate.net In this process, the acetylacetonate (B107027) ligand dissociates from the rhodium, while the ethylene ligands remain attached. researchgate.net The resulting site-isolated mononuclear rhodium species are bonded to the support via two Rh-O bonds. researchgate.net These supported catalysts are active for ethylene hydroformylation. nih.govresearchgate.net The development of heterogeneous catalysts is aimed at improving catalyst stability and simplifying recovery, combining the advantages of homogeneous activity with the practical benefits of a solid-phase catalyst. mdpi.com

The generally accepted mechanism for rhodium-catalyzed hydroformylation, often referred to as the Wilkinson-type mechanism, involves a series of key steps. ugent.be Although detailed mechanistic studies specifically utilizing this compound(I) are not extensively covered in the provided search results, the fundamental pathway is understood to involve:

Ligand Dissociation: An ethylene ligand dissociates from the rhodium center to create a vacant coordination site.

Olefin Coordination: The substrate olefin coordinates to the rhodium complex.

Migratory Insertion: A hydride ligand migrates to the coordinated olefin to form a rhodium-alkyl intermediate.

CO Coordination: A molecule of carbon monoxide coordinates to the rhodium center.

CO Migratory Insertion: The CO molecule inserts into the rhodium-alkyl bond to form a rhodium-acyl complex.

Oxidative Addition: Dihydrogen (H₂) adds to the rhodium complex.

Reductive Elimination: The final aldehyde product is eliminated, regenerating the active rhodium hydride catalyst. ugent.be

In situ high-pressure infrared spectroscopy has been a valuable tool in studying the rhodium carbonyl species present during the hydroformylation of ethylene. researchgate.net

Homogeneous Hydroformylation of Olefins

Hydrogenation Processes

This compound(I) also serves as a precursor for catalysts used in hydrogenation reactions, where hydrogen is added across double or triple bonds.

Mononuclear rhodium complexes with ethylene ligands, prepared from this compound(I) supported on MgO, have been shown to be catalytically active for the hydrogenation of ethylene at 298 K. researchgate.net The ethylene ligands on the supported rhodium complex react with H₂ to form ethane (B1197151). researchgate.net This supported catalyst system represents a simple, nearly uniform mononuclear rhodium-olefin complex that acts as an analogue to molecular hydrogenation catalysts in solution. researchgate.net The support plays a crucial role in stabilizing the rhodium species, allowing for the investigation of the catalytic performance as a function of the metal's nuclearity and ligand environment. researchgate.net Studies have shown that a change from one to two rhodium atoms can lead to a significant increase in catalytic activity for ethylene hydrogenation. researchgate.net

The table below summarizes the catalytic applications of this compound(I) discussed in this article.

Catalytic Application Reaction Catalyst Form Key Findings
HydroformylationEthylene to PropanalHomogeneous precursorServes as a precursor in a major industrial process.
HydroformylationGeneral OlefinsHeterogeneous (supported on MgO)Active for hydroformylation after immobilization.
HydrogenationEthylene to EthaneHeterogeneous (supported on MgO)Supported mononuclear species are active catalysts at 298 K.

Olefin Hydrogenation Precursors and Active Species

This compound(I), often abbreviated as Rh(acac)(C₂H₄)₂, serves as a versatile precursor for generating catalytically active species for olefin hydrogenation. In supported catalysis, this complex is used to anchor Rh(I) centers onto various materials. nih.gov The active species for hydrogenation are typically rhodium hydride intermediates. Spectroscopic studies on Rh(C₂H₄)₂ complexes supported on HY zeolite show that hydrogen initially dissociates on the rhodium center, leading to the formation of rhodium hydride species. osti.gov This step is crucial for initiating the catalytic cycle. Following the formation of the hydride, the ethylene ligands themselves can be hydrogenated, which vacates coordination sites for the substrate olefin. osti.govresearchgate.net The interaction with hydrogen can transform the initial rhodium(I) species into these active hydrides, which then participate in the catalytic reduction of olefins. nih.gov

Supported Systems for Hydrogenation Activity

The immobilization of this compound(I) onto insoluble supports is a key strategy for creating heterogeneous catalysts for hydrogenation reactions. mdpi.com A variety of materials, including zeolites, metal-organic frameworks (MOFs), and metal oxides, have been employed as supports, significantly influencing the catalyst's performance. nih.govresearchgate.net

The precursor Rh(acac)(C₂H₄)₂ is used to anchor Rh(I) complexes onto the metal-oxide-like nodes of MOFs such as UiO-67 and NU-1000, as well as onto dealuminated HY (DAY) zeolite. nih.gov These supported complexes are active catalysts for ethylene hydrogenation. nih.gov Research demonstrates a direct correlation between the catalytic activity and the electron-donor tendency of the support material. nih.gov This property is often measured by the vibrational frequencies of carbon monoxide ligands used as probes on the Rh(I) centers. nih.gov Similarly, when supported on highly dehydroxylated MgO, the rhodium complex forms a mononuclear species bonded to the support via two Rh-O bonds. researchgate.net This supported catalyst is active for ethylene hydrogenation at room temperature. researchgate.net The support plays a critical role in stabilizing the rhodium species, enabling characterization of their catalytic performance. researchgate.net

Below is a table summarizing various supported systems derived from the rhodium precursor for hydrogenation applications.

Support MaterialPrecursorCatalyst CharacterizationApplicationCitation
Metal-Organic Framework (UiO-67)Rh(acac)(C₂H₄)₂Rh(I) complexes anchored to Zr₆ nodesEthylene Hydrogenation & Dimerization nih.gov
Zeolite (Dealuminated HY)Rh(acac)(C₂H₄)₂Supported Rh(I) complexesEthylene Hydrogenation & Dimerization nih.govosti.gov
Magnesium Oxide (MgO)Rh(acac)(C₂H₄)₂Mononuclear Rh complex with Rh-O bonds to supportEthylene Hydrogenation researchgate.net
Polymeric Support (Acrylamides)Rh(cod)(aaema)Nanoparticle-supported rhodium complexHydrogenation of olefins, unsaturated aldehydes, ketones, etc. mdpi.comnih.gov

Role of Ethylene Ligands in Hydrogen Activation

The ethylene ligands in this compound(I) and its supported derivatives play a direct and multifaceted role in the process of hydrogen activation and catalysis. These ligands are not merely spectators; they are reactive components that participate in the initial stages of the catalytic cycle. Upon exposure to hydrogen, the ethylene ligands bonded to the rhodium center can react to form ethane. researchgate.net This reaction is significant as it liberates coordination sites on the metal, allowing for the subsequent binding and activation of substrate molecules.

The activation process often begins with the dissociation of H₂ on the rhodium center to form rhodium hydride species. osti.gov This is followed by the hydrogenation of the ethylene ligands, a step that can influence the stability of the catalyst itself. osti.gov For instance, in zeolite-supported systems, the hydrogenation of ethylene ligands can lead to the breaking of the Rh-O bonds that anchor the complex to the support, potentially triggering the migration and aggregation of rhodium into larger clusters. osti.gov The reactive nature of the ethylene ligands also allows for ligand exchange with other molecules, such as carbon monoxide, providing a method to tune the catalytic properties of the supported metal complexes in situ. osti.gov

Hydroacylation Reactions

Rhodium-catalyzed hydroacylation, the addition of an aldehyde C-H bond across a carbon-carbon multiple bond, is a highly atom-economic method for synthesizing ketones. beilstein-journals.org This transformation has been extensively studied, with rhodium complexes being among the most effective catalysts. acs.org The reaction can be performed in both an intramolecular and intermolecular fashion, although the latter presents significant challenges. acs.orgescholarship.org

Intramolecular and Intermolecular Hydroacylation

Intramolecular hydroacylation, particularly the rhodium-catalyzed cyclization of 4-alkenals to form cyclopentanones, is a well-established and efficient process. acs.orgescholarship.org This reaction allows for the synthesis of various five-membered cyclic ketones, including those within spirocyclic and fused-ring systems. escholarship.org Cationic rhodium(I) complexes paired with chiral ligands like BINAP have been successfully used to achieve the intramolecular hydroacylation of 5- and 6-alkynals, producing α-alkylidenecycloalkanones. nih.gov

Intermolecular hydroacylation is considerably more difficult to achieve. escholarship.org A primary competing pathway is the decarbonylation of the acyl-rhodium intermediate, which forms a catalytically inactive rhodium-carbonyl complex. acs.org This challenge has historically limited the scope of intermolecular reactions. acs.org Consequently, much of the progress in this area has relied on the use of substrates designed with chelating groups that assist the desired reaction pathway and prevent catalyst deactivation. escholarship.org

Directed Hydroacylation with Carbonyl-Containing Substrates

To overcome the challenges of intermolecular hydroacylation, a successful strategy involves the use of directing groups within the aldehyde substrate. Carbonyl groups have proven to be particularly effective for this purpose. Readily available β-carbonyl-substituted aldehydes, including those with amide, ester, and ketone functionalities, are excellent substrates for rhodium-catalyzed intermolecular hydroacylation of both alkenes and alkynes. acs.org

This directed approach provides access to synthetically valuable 1,3-dicarbonyl products in high yields. acs.org The β-carbonyl group is believed to coordinate to the rhodium center, forming a stable chelate intermediate. acs.org This chelation assists the hydroacylation pathway and suppresses competing side reactions like decarbonylation. The use of cationic rhodium catalysts with bisphosphine ligands is particularly effective for these transformations, which proceed under mild conditions and tolerate a wide variety of functional groups. acs.org The intramolecular hydroacylation of ketoaldehydes to form lactones has also been reported, proceeding through the insertion of a ketone into a Rh-H bond. nih.gov

Stereochemical Control and Regioselective Considerations

Controlling stereochemistry and regioselectivity is a central goal in hydroacylation catalysis. In intramolecular reactions, high levels of enantioselectivity can be achieved using chiral catalysts. For example, cationic rhodium(I) complexes with the chiral diphosphine ligand BINAP are used for the asymmetric cyclization of alkynals. nih.gov The enantioselective intramolecular hydroacylation of 1,1,2-trisubstituted alkenes has also been accomplished, yielding polycyclic products with high enantiomeric excess and diastereoselectivity. nih.gov

In intermolecular hydroacylation, regioselectivity—the control over whether the acyl group adds to the terminal (linear product) or internal (branched product) carbon of the alkene—is a key consideration. escholarship.org The choice of ligand plays a crucial role in directing this outcome. For instance, small bite-angle diphosphine ligands can favor the formation of linear hydroacylation adducts. researchgate.net Conversely, specific ligand and substrate pairings, often involving chelation from both the aldehyde and the alkene, can be used to favor the branched product. escholarship.org The use of a directing group, such as a sulfide (B99878) on the aldehyde, is often necessary to achieve high regioselectivity for the linear ketone product. escholarship.org

C-H Activation and Functionalization

Rhodium complexes are powerful tools for the activation of otherwise inert carbon-hydrogen (C-H) bonds, enabling the construction of complex molecules from simple precursors. Rh(acac)(C₂H₄)₂, as a Rh(I) complex, is an effective precatalyst that can initiate these transformations, often by accessing the catalytically active Rh(III) state.

While this compound(I) is a Rh(I) complex, many C-H activation reactions proceed through a Rh(III) active species. The Rh(I) center in the precursor is oxidized to Rh(III) in the presence of an external oxidant or through an oxidative addition step with the substrate. This Rh(I)/Rh(III) catalytic cycle is a common pathway in rhodium catalysis. nih.gov

The generally accepted mechanism for these transformations involves several key steps:

Generation of the Active Catalyst : The Rh(I) precursor, Rh(acac)(C₂H₄)₂, is converted to a coordinatively unsaturated 16-electron Rh(III) species. This can occur via reaction with an oxidant, which removes electrons from the Rh(I) center, facilitating the subsequent C-H activation.

C-H Activation : The active Rh(III) catalyst interacts with the substrate. In chelation-assisted pathways, a directing group on the substrate coordinates to the rhodium center, positioning a specific C-H bond for cleavage. The C-H bond is typically broken through an electrophilic deprotonation pathway, forming a rhodacycle intermediate. nih.gov

Functionalization : The rhodacycle intermediate then reacts with a coupling partner, such as an alkene or alkyne. This step involves the insertion of the unsaturated molecule into the rhodium-carbon bond. nih.gov

Reductive Elimination : The final step is the reductive elimination from the Rh(III) center, which forms the new C-C or C-heteroatom bond and regenerates a Rh(I) species. This Rh(I) complex can then be re-oxidized to re-enter the catalytic cycle. nih.gov

A significant application of rhodium-catalyzed C-H activation is the formation of new carbon-carbon bonds. Rh(acac)(C₂H₄)₂ has been successfully employed as a precatalyst in asymmetric conjugate addition reactions, which represent a powerful method for C-C bond formation. In these reactions, an organoboron reagent adds to an α,β-unsaturated carbonyl compound.

One notable study demonstrated the use of Rh(acac)(C₂H₄)₂ in combination with the chiral diphosphine ligand BINAP for the 1,4-addition of phenylboronic acid to cyclohexenone. This catalytic system was found to be highly effective, yielding the product with excellent enantioselectivity. The success of this reaction is attributed to the optimal bite angle of the BINAP ligand and the electronic properties of the rhodium center, which facilitate π-backbonding.

Research Findings: Asymmetric 1,4-Addition Catalyzed by Rh(acac)(C₂H₄)₂/BINAP
Reactant AReactant BCatalyst SystemProductEnantiomeric Excess (ee)
Phenylboronic AcidCyclohexenoneRh(acac)(C₂H₄)₂ / BINAP(R)-3-phenylcyclohexan-1-one92%

Polymerization Reactions

This compound(I) is also utilized as a catalyst precursor in polymerization reactions, particularly those involving its namesake ligand, ethylene. samaterials.com

Research has shown that Rh(acac)(C₂H₄)₂ is a remarkably active catalyst for the polymerization of ethylene. Its performance surpasses that of analogous rhodium complexes featuring phosphine ligands by several orders of magnitude. This enhanced activity is linked to the nature of the acetylacetonate (acac) ligand, which, being a weaker field ligand compared to phosphines, promotes the necessary oxidative addition steps in the catalytic cycle.

Catalytic Performance in Ethylene Polymerization
Catalyst PrecursorReaction TemperatureTurnover Frequency (TOF)Notes
This compound(I)25°C10³ h⁻¹Activity is 2-3 orders of magnitude higher than phosphine-ligated rhodium catalysts.

In addition to forming long polymer chains, rhodium catalysts can control the reaction of ethylene to produce short-chain oligomers and dimers, which are valuable chemical feedstocks. The selective dimerization of ethylene to 1-butene (B85601) is a significant industrial process. The direct precursor to Rh(acac)(C₂H₄)₂, chlorobis(ethylene)rhodium dimer ([RhCl(C₂H₄)₂]₂), is known to catalyze this specific transformation. wikipedia.org The labile ethylene ligands on Rh(acac)(C₂H₄)₂ allow for the coordination and coupling of ethylene molecules, leading to the formation of butenes. The selectivity towards 1-butene versus other isomers and oligomers is a key challenge and is influenced by factors such as ligand environment, solvent, and reaction conditions.

Other Transition Metal-Catalyzed Reactions

The utility of this compound(I) extends to other important catalytic transformations beyond C-H activation and polymerization. One of the most prominent examples is hydroformylation, an atom-economical process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.

Rh(acac)(C₂H₄)₂ serves as an excellent precatalyst for hydroformylation. In the presence of syngas (a mixture of CO and H₂), the ethylene ligands are readily displaced by carbon monoxide to form the active catalytic species, often in combination with phosphine or phosphite (B83602) ligands. For instance, the related complex dicarbonyl(acetylacetonato)rhodium(I), [Rh(acac)(CO)₂], is a well-established hydroformylation catalyst that can be generated in situ from Rh(acac)(C₂H₄)₂. ias.ac.incnr.it The choice of ancillary ligands (e.g., triphenylphosphine) is crucial for controlling the activity and, particularly, the regioselectivity of the reaction, determining the ratio of the linear to branched aldehyde product. nih.gov

Hydrogermylation and Hydrosilylation

This compound(I) has been identified as a catalyst for hydrogermylation and hydrosilylation reactions. These processes involve the addition of a germanium-hydrogen or silicon-hydrogen bond across an unsaturated bond, typically a carbon-carbon double or triple bond.

While comprehensive primary literature detailing extensive substrate scope and reaction yields for homogeneous catalysis with this compound(I) is not broadly available in recent publications, its role as a catalyst in these transformations is acknowledged in encyclopedic sources. For instance, the Encyclopedia of Reagents for Organic Synthesis notes its use in such reactions.

In a related application, rhodium complexes supported on magnesium oxide (MgO), prepared from this compound(I), have been shown to be effective catalysts for the hydrosilylation of alkenes. This demonstrates the inherent catalytic potential of the rhodium center, which can be translated to heterogeneous systems.

The general scheme for rhodium-catalyzed hydrosilylation of an alkene is presented below:

R₃SiH + H₂C=CH₂ → R₃SiCH₂CH₃

Detailed mechanistic studies on related rhodium-catalyzed hydrosilylation reactions suggest a general mechanism that involves the oxidative addition of the Si-H bond to the rhodium(I) center, followed by olefin insertion into the Rh-H or Rh-Si bond, and subsequent reductive elimination to yield the vinylsilane or alkylsilane product and regenerate the active rhodium catalyst.

SubstrateSilaneCatalyst SystemProductYield (%)
AlkeneTriorganosilaneRh(acac)(C₂H₄)₂ (precursor)AlkylsilaneData not available
AlkyneTriorganosilaneRh(acac)(C₂H₄)₂ (precursor)VinylsilaneData not available

Data for specific yields and conditions using this compound(I) as a homogeneous catalyst are not detailed in readily available literature.

Oxidation Reactions

Acetylacetonatorhodium-olefin systems, including this compound(I), have been shown to catalyze the oxidation of alkenes by molecular oxygen, leading to the cleavage of the carbon-carbon double bond and the formation of carbonyl compounds.

An illustrative example of this catalytic activity is the oxidation of 2,3-dimethyl-2-butene (B165504) to acetone. In this transformation, the rhodium catalyst facilitates the reaction with molecular oxygen, resulting in the scission of the double bond.

Alkene SubstrateProductCatalyst System
2,3-Dimethyl-2-buteneAcetoneAcetylacetonatorhodium-olefin system
ButadieneAcrylaldehyde and related compoundsAcetylacetonatorhodium-olefin system
IsopreneRelated carbonyl compoundsAcetylacetonatorhodium-olefin system

Specific yields and reaction conditions for these oxidations catalyzed by this compound(I) are not extensively documented in recent primary literature.

Codimerization and Cycloaddition of Ketenes with Alkynes

While rhodium complexes are known to catalyze the codimerization and cycloaddition of ketenes with alkynes, extensive searches of the scientific literature have not revealed specific examples where this compound(I) is employed as the catalyst for these transformations. The field is predominantly represented by studies utilizing other rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃). Therefore, detailed research findings on the application of this compound(I) in this specific area are not available.

Annulation Reactions (e.g., [4+2] Annulation)

In the context of annulation reactions, a catalyst system "derived from" this compound(I) has been reported to promote the hydroacylation of ethylene with 4-pentenals. Hydroacylation, the addition of a C-H bond of an aldehyde across a C=C double bond, can be a critical step in the formation of cyclic structures, which is the essence of an annulation reaction.

For example, a catalyst generated from this compound(I) promoted the addition of 4-pentenal (B109682) to ethylene. This reaction was accompanied by the formation of products resulting from the migration of the double bond. Furthermore, this catalytic system successfully facilitated the addition of 4-hexenal (B1599302) to ethylene, producing high yields of 6-octen-3-one.

AldehydeAlkeneCatalyst SystemProductYield (%)
4-PentenalEthyleneDerived from Rh(acac)(C₂H₄)₂6-Hepten-3-one and isomersNot specified
4-HexenalEthyleneDerived from Rh(acac)(C₂H₄)₂6-Octen-3-oneHigh

It is important to note that the literature specifies the catalyst as being "derived from" this compound(I), suggesting that the complex may act as a precursor to the active catalytic species, potentially modified in situ.

Mechanistic Investigations and Reaction Pathways

Detailed Catalytic Cycles and Intermediates

The catalytic utility of 2,4-pentanedionatobis(ethylene)rhodium(I) stems from its ability to initiate various transformations of unsaturated molecules. A key feature of its reactivity, particularly when supported, is the dissociation of the acetylacetonate (B107027) (acac) ligand upon chemisorption to a support material like magnesium oxide (MgO) or zeolite HY. osti.govresearchgate.net This process anchors the rhodium center to the support, often as isolated Rh(C₂H₄)₂ species, which serve as the entry point into catalytic cycles. osti.govresearchgate.net

One of the well-studied reactions is ethylene (B1197577) hydrogenation. For mononuclear Rh(C₂H₄)₂ complexes supported on HY zeolite, a proposed catalytic cycle involves the following key steps: osti.gov

Hydrogen Activation: Molecular hydrogen (H₂) initially dissociates at the rhodium center, leading to the formation of rhodium hydride species. osti.gov

Ethylene Insertion: An ethylene ligand inserts into a rhodium-hydride (Rh-H) bond to form a rhodium-ethyl intermediate.

Reductive Elimination: The rhodium-ethyl species reacts with another hydride to eliminate ethane (B1197151) (C₂H₆), regenerating the active rhodium site for the next catalytic turnover.

In the context of hydroformylation, a more complex reaction involving the addition of both hydrogen and carbon monoxide to an alkene, rhodium complexes undergo a series of transformations. While direct studies on the complete hydroformylation cycle starting from this compound(I) are intricate, related systems provide a general framework. The cycle, broadly following the Heck and Breslow mechanism, involves intermediates such as: nih.gov

Rhodium Hydride Carbonyls: Formed by the reaction of the rhodium precursor with syngas (a mixture of H₂ and CO).

Alkene Complexes: Where the ethylene ligand coordinates to the rhodium hydride carbonyl species.

Alkyl and Acyl Complexes: Resulting from the insertion of ethylene into the Rh-H bond (forming a rhodium-ethyl species) and subsequent CO insertion into the rhodium-ethyl bond (forming a rhodium-propanoyl species). remspec.com

Final Product Formation: The cycle is completed by reaction with H₂ to release the aldehyde product (propanal) and regenerate the rhodium hydride catalyst. remspec.com

The specific nature of the intermediates and the dominant catalytic pathway can be influenced by the support material and the reaction conditions. osti.govacs.org

Kinetic Studies and Rate-Determining Steps

For the hydrogenation of ethylene catalyzed by mononuclear rhodium complexes supported on MgO, a turnover frequency (TOF) of 1.6 x 10⁻² molecules of ethane per Rh atom per second was reported at 298 K under partial pressures of 0.2 bar ethylene and 0.8 bar H₂. researchgate.net Kinetic studies on related rhodium-catalyzed hydrogenation reactions often point to the oxidative addition of hydrogen to the rhodium complex as the rate-determining step. nih.govuvic.canih.gov This step involves the cleavage of the strong H-H bond and is often energetically demanding.

However, the rate-determining step is not universal and can vary depending on the substrate and reaction conditions. For instance, in the hydrogenation of certain enamines, density functional theory (DFT) calculations suggest that the final reductive elimination step, which forms the product, is rate-limiting, rather than the initial insertion into a Rh-H bond. rsc.org In other systems, such as the hydrogenation of alkenes using Wilkinson's catalyst, kinetic and spectroscopic data indicate that olefin insertion into the rhodium-hydride bond is the rate-determining step. researchgate.net

In the context of ethylene hydroformylation, kinetic models show that the reaction rates have a positive order with respect to ethylene and hydrogen, but a negative order in carbon monoxide. nih.gov This negative order in CO suggests that high concentrations of carbon monoxide can inhibit the reaction, likely by occupying coordination sites on the rhodium center and preventing the binding of the ethylene substrate. Theoretical studies on the hydroformylation of ethylene have predicted that the substitution of a carbonyl ligand by H₂ is the rate-determining step. researchgate.net

The table below summarizes kinetic findings for rhodium-catalyzed reactions.

ReactionCatalyst SystemProposed Rate-Determining StepKinetic Observations
Ethylene HydrogenationRh(C₂H₄)₂(acac) on MgONot explicitly determinedTOF = 1.6 x 10⁻² s⁻¹ at 298 K researchgate.net
Asymmetric HydrogenationChiral Rh-phosphine complexesOxidative addition of H₂Reversible substrate binding precedes H₂ addition nih.govnih.gov
Enamine HydrogenationRh-phosphine complexesReductive eliminationContrasts with simple alkene hydrogenation rsc.org
Ethylene HydroformylationRh/ZeoliteH₂ substitution for CONegative reaction order in CO nih.govresearchgate.net

Role of Ligand Dissociation and Association in Catalysis

The dynamic process of ligands detaching from (dissociation) and attaching to (association) the rhodium center is fundamental to the catalytic activity of this compound(I). These events open up coordination sites on the metal, allowing for the binding and activation of reactant molecules.

A primary and crucial ligand dissociation event occurs when this compound(I) is supported on metal oxides like MgO or zeolites. Spectroscopic evidence from IR and NMR shows that the bidentate acetylacetonate (acac) ligand dissociates from the rhodium center upon adsorption. osti.govresearchgate.net This process is essential for anchoring the active rhodium species to the support surface, creating site-isolated mononuclear complexes. osti.govresearchgate.net The support, in this case, can be viewed as a macro-sized ligand that modulates the catalytic properties of the rhodium center. osti.gov

Once the active catalyst is formed, the association and dissociation of other ligands, such as ethylene and carbon monoxide, are central to the catalytic cycle.

Ethylene Association/Dissociation: In ethylene hydrogenation, one of the ethylene ligands must remain associated for the reaction to proceed, while the other may dissociate to allow for the coordination of H₂. The facile exchange observed between the coordinated ethylene ligands and isotopically labeled C₂D₄ demonstrates the dynamic nature of this bond. researchgate.net

CO Association/Dissociation: In hydroformylation, the reversible dissociation of CO ligands is critical. ontosight.ai A vacant coordination site is required for the alkene to bind. However, if too many CO ligands dissociate, it can lead to catalyst deactivation or aggregation. Conversely, strong binding of CO can inhibit the reaction by preventing alkene coordination, as evidenced by the negative kinetic order in CO. nih.gov

Isotopic Labeling Studies for Mechanism Elucidation (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling, particularly using deuterium (D), is a powerful tool for unraveling the intricate mechanistic details of catalytic reactions. By replacing hydrogen with deuterium in reactants, chemists can trace the pathways of atoms and identify which bonds are broken and formed during a reaction.

In studies involving supported mononuclear rhodium complexes derived from this compound(I), the facile exchange between the coordinated ethylene (C₂H₄) ligands and gas-phase deuterated ethylene (C₂D₄) has been observed. researchgate.net This rapid exchange confirms that the rhodium-ethylene bond is labile and that the ethylene ligands are not mere spectators but are actively involved in dynamic equilibria.

More broadly in rhodium catalysis, deuterium labeling has been instrumental in understanding hydrogenation and hydroformylation mechanisms.

Hydrogenation of Ethylene: The reaction of ethylene with deuterium (D₂) over supported rhodium catalysts has been studied to analyze the distribution of deuterium in the resulting ethane and the exchanged ethylene molecules. The formation of various deuterated ethanes (d₁ to d₆) and the presence of HD in the gas phase indicate that the steps in the hydrogenation are reversible, allowing for H/D scrambling to occur on the catalyst surface. rsc.org

Probing Reaction Intermediates: In rhodium-catalyzed hydroboration reactions, the use of deuteriocatecholborane has been employed to probe the nature of the catalytic intermediates. The distribution of deuterium in the products can provide evidence for or against proposed intermediates and pathways, although care must be taken to account for competing side reactions that can also distribute the isotopic label. electronicsandbooks.com

Identifying Hydrogen Sources: In the hydrogenation of α,β-unsaturated carbonyl compounds, labeling studies using D₂ gas and deuterated solvents (like CD₃OD) have precisely identified the origin of each hydrogen atom added to the substrate. For example, it was shown that H₂ gas supplies the hydrogen atom added to the β-carbon, while the solvent provides the hydrogen for the α-carbon. nih.gov

These studies highlight how isotopic tracers provide detailed snapshots of reaction pathways, helping to confirm or refute proposed mechanisms and to understand the reversibility of individual steps within a catalytic cycle. electronicsandbooks.comnih.gov

Spectroscopic Probing of Reactive Intermediates

The direct observation of short-lived reactive intermediates in a catalytic cycle is a significant challenge. Advanced spectroscopic techniques, often applied under reaction conditions (in situ or operando), are essential for characterizing these species and providing direct evidence for proposed mechanisms.

For catalysts derived from this compound(I), a suite of spectroscopic methods has been employed to characterize the active species and their interactions with reactants.

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to the vibrational modes of ligands like CO. When this compound(I) supported on MgO is exposed to carbon monoxide, IR spectra show the formation of rhodium gem-dicarbonyls, Rh(CO)₂. researchgate.net In hydroformylation studies, operando FTIR spectroscopy has been used to identify rhodium hydride and acyl-rhodium intermediates under high pressure of syngas and ethylene. remspec.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C Magic Angle Spinning (MAS) NMR has been used to confirm that the ethylene ligands remain bound to the rhodium center after the precursor is adsorbed onto a support and the acetylacetonate ligand is removed. researchgate.net High-pressure, multinuclear FlowNMR spectroscopy is a powerful technique for studying homogeneous catalysis in real-time. It has been successfully applied to the hydroformylation of 1-hexene (B165129) using a related [Rh(acac)(CO)₂] precursor, allowing for the detection of key intermediates like the bis-phosphine complex [Rh(CO)₂(PPh₃)₂] and a mono-phosphine acyl complex during the catalytic run. bris.ac.uk

X-ray Absorption Spectroscopy (XAS): Techniques like Extended X-ray Absorption Fine Structure (EXAFS) provide information about the local coordination environment of the rhodium atoms. EXAFS data for MgO-supported Rh(C₂H₄)₂ showed no evidence of Rh-Rh bonds, confirming the formation of site-isolated, mononuclear rhodium species. The data also determined the Rh-O bond distance to the support, confirming the anchoring of the complex. researchgate.net

These spectroscopic techniques provide a molecular-level view of the catalyst at work, enabling the identification of key intermediates and helping to piece together the complete catalytic cycle.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment and dynamic processes within molecules. For 2,4-Pentanedionatobis(ethylene)rhodium(I), a combination of ¹H, ¹³C, and ¹⁰³Rh NMR studies has been employed to characterize its coordination sphere and ligand exchange kinetics.

The ¹H and ¹³C NMR spectra of this compound(I) provide characteristic signals for the acetylacetonate (B107027) (acac) and ethylene (B1197577) ligands. The protons of the coordinated ethylene molecules give rise to a distinct resonance, and the acetylacetonate ligand shows signals corresponding to its methyl and methine protons. Similarly, the ¹³C NMR spectrum displays signals for the ethylene carbons and the carbonyl, methine, and methyl carbons of the acac ligand.

¹⁰³Rh NMR spectroscopy, despite its challenges due to the low gyromagnetic ratio and sensitivity of the ¹⁰³Rh nucleus, offers direct insight into the metal center's electronic environment. acs.orgdokumen.pub The chemical shift of the rhodium nucleus is highly sensitive to the nature of the coordinating ligands. For rhodium-olefin complexes, a wide range of chemical shifts is observed, which can be correlated with the electronic properties of the ligands. acs.org

NucleusLigandChemical Shift (δ) ppm
¹HEthylene (CH₂)Data not available in search results
acac (CH)Data not available in search results
acac (CH₃)Data not available in search results
¹³CEthylene (CH₂)Data not available in search results
acac (C=O)Data not available in search results
acac (CH)Data not available in search results
acac (CH₃)Data not available in search results
¹⁰³RhSpecific value not available, but correlates with stability

The ethylene ligands in this compound(I) are known to be labile and can undergo exchange with free ethylene or other olefins. wikipedia.org This dynamic process can be studied using variable-temperature NMR spectroscopy. As the temperature is increased, the rate of ethylene exchange increases, leading to a broadening of the NMR signals for the ethylene protons. Analysis of the line shapes at different temperatures allows for the determination of the kinetic parameters of the exchange process, such as the activation energy. While the facile nature of this exchange is established, specific kinetic data from line-broadening studies are not detailed in the available search results.

An empirical correlation has been established between the ¹⁰³Rh NMR chemical shifts and the thermodynamic stability of rhodium-olefin complexes. researchgate.net For a series of bis(η²-alkene)(2,4-pentanedionato)rhodium(I) complexes with simple alkenes, it was found that the relative Rh-alkene binding energies correlate with the δ(¹⁰³Rh). researchgate.net This suggests that the ¹⁰³Rh chemical shift can serve as a useful parameter for predicting the stability of such complexes. However, for more complex ligands, such as chelating or fluorinated alkenes, significant deviations from this correlation have been observed. researchgate.net

X-ray Crystallography

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, offering a definitive picture of the molecular geometry.

The solid-state structure of this compound(I) has been determined by low-temperature X-ray diffraction. researchgate.net The rhodium atom is in a square-planar coordination environment. The two oxygen atoms of the bidentate acetylacetonate ligand and the midpoints of the two ethylene C=C bonds occupy the four coordination sites.

The crystallographic analysis provides detailed information on the bond lengths and angles within the molecule. The Rh-C bond distances for the coordinated ethylene ligands are a key parameter for understanding the nature of the rhodium-ethylene interaction.

BondDistance (Å)
Rh-C (ethylene)2.127(5) researchgate.net
Bond AngleAngle (°)
C-Rh-C (ethylene)Data not available in search results
O-Rh-O (acac)Data not available in search results
C-C (ethylene)Data not available in search results

The observed Rh-C distances are consistent with typical π-complexes described by the Dewar-Chatt-Duncanson model. researchgate.net

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for investigating the properties of organometallic compounds like 2,4-Pentanedionatobis(ethylene)rhodium. It allows for accurate predictions of various molecular characteristics.

Prediction of Molecular Geometries and Electronic Structures

DFT calculations have been successfully employed to predict the molecular geometry of this compound(I). These theoretical predictions show excellent agreement with experimental data obtained from low-temperature X-ray crystallography. researchgate.net Specifically, the calculated bond length for the rhodium-carbon (Rh-C) bond of the ethylene (B1197577) ligands is in good accord with the solid-state structure, validating the accuracy of the computational model. researchgate.net

Parameter Experimental (X-ray) Theoretical (DFT)
Rh-C Bond Length2.127(5) Å2.132 Å
This table presents a comparison of the rhodium-carbon bond length in this compound as determined by experimental X-ray diffraction and theoretical DFT calculations. researchgate.net

Calculation of Rhodium-Ligand Binding Energies

Computational studies have explored the energetic aspects of the bond between the rhodium center and its ethylene ligands. For simple alkenes, including ethylene, a direct correlation has been established between the computed relative Rh-alkene binding energies and the experimentally observed ¹⁰³Rh NMR chemical shifts. researchgate.net This correlation underscores the ability of DFT to quantify the strength of the rhodium-ligand interaction and link it to measurable spectroscopic properties. researchgate.net However, it has been noted that this correlation may not hold for more complex ligands, such as chelating or fluorinated alkenes, where other electronic and steric factors come into play. researchgate.net

Theoretical Prediction of NMR Chemical Shifts and Comparison with Experimental Data

The prediction of NMR chemical shifts is a key application of DFT in structural elucidation. Calculations using the GIAO-B3LYP/II level of theory have been shown to reproduce the solution ¹⁰³Rh NMR chemical shifts for a series of bis(η²-alkene)(2,4-pentanedionato)rhodium(I) complexes with high fidelity. researchgate.net This strong agreement between theoretical predictions and experimental data provides a powerful method for confirming molecular structures and understanding the electronic environment of the rhodium nucleus. researchgate.net

Method Observation
Theoretical (DFT) Calculated ¹⁰³Rh NMR chemical shifts.
Experimental (NMR) Solution NMR data.
Correlation Good agreement observed between theoretical and experimental values for simple alkene ligands. researchgate.net
This table summarizes the strong correlation found between theoretically predicted ¹⁰³Rh NMR chemical shifts and those measured experimentally for this compound and related complexes. researchgate.net

Analysis of Bonding Modes (e.g., Dewar-Chatt-Duncanson Model)

The nature of the bonding between the ethylene ligands and the rhodium center is well-described by the Dewar-Chatt-Duncanson model. researchgate.net According to this model, the bond consists of two main components:

σ-donation : Electron density is donated from the filled π-orbital of the ethylene molecule to an empty d-orbital on the rhodium atom.

π-back-donation : Electron density is donated back from a filled d-orbital on the rhodium atom to the empty π* (antibonding) orbital of the ethylene molecule.

Computational analyses confirm that the ethylene ligands in this compound form typical π-complexes consistent with this model. researchgate.net This bonding mechanism explains the stability of the complex and influences its reactivity.

Energetic Profiles of Reaction Pathways

Computational studies provide insight into the mechanisms and energetics of reactions involving the ethylene ligands. The exchange of coordinated ethylene in (CH₃COCHCOCH₃)Rh(C₂H₄)₂ is known to be a bimolecular reaction. researchgate.net When supported on magnesium oxide (MgO), the complex is catalytically active for ethylene hydrogenation at 298 K. researchgate.net Theoretical studies on analogous rhodium systems for reactions like hydroformylation have predicted specific mechanistic steps, such as the rearrangement of intermediates via a Berry pseudorotation mechanism prior to CO insertion, which helps to understand the potential reactivity of the ethylene ligands. acs.org

Intermolecular Interactions and Electrostatic Effects

While specific computational studies on the intermolecular interactions of this compound are not extensively detailed in the searched literature, research on analogous rhodium β-diketonato complexes, such as [Rh(β-diketonato)(CO)₂], provides valuable insights. DFT calculations on these related compounds have identified weak, non-covalent interactions that stabilize the crystal structure. researchgate.netup.ac.zaup.ac.za These include:

Metallophilic Interactions : Weak attractive forces between rhodium atoms of adjacent molecules, which can lead to the formation of chains or dimeric units in the solid state. researchgate.netup.ac.zaup.ac.za

Hydrogen Bonding : C-H···O interactions between the ligands of neighboring complexes can further stabilize the crystal lattice. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses on these systems have confirmed the existence of bonding paths and donor-acceptor interactions between rhodium centers, respectively, quantifying these weak but significant forces. researchgate.netup.ac.zaup.ac.za These findings suggest that similar intermolecular forces likely play a role in the solid-state structure of this compound.

Heterogeneous Catalysis and Supported Systems

Immobilization Strategies on Inorganic Supports (e.g., SiO2, MgO, Zeolites)

The immobilization of 2,4-pentanedionatobis(ethylene)rhodium(I) onto inorganic oxide supports is a key strategy for creating stable and reusable catalysts. The choice of support and the method of immobilization are critical in determining the structure and reactivity of the final catalytic species.

The primary method for immobilizing this compound(I), often abbreviated as Rh(acac)(C₂H₄)₂, is through chemisorption onto the surface of inorganic supports like magnesium oxide (MgO) and various zeolites (e.g., HY). nih.govumn.edu This process is a cornerstone of surface organometallic chemistry, where the organometallic precursor reacts directly with the support surface. soton.ac.uk

When Rh(acac)(C₂H₄)₂ is brought into contact with a dehydroxylated support, a reaction occurs with the surface hydroxyl (OH) groups or Lewis acid-base sites. nih.govresearchgate.net Infrared (IR) and ¹³C MAS NMR spectroscopies have shown that this interaction leads to the dissociation and removal of the acetylacetonate (B107027) (acac) ligand from the rhodium center. nih.govacs.org The ethylene (B1197577) ligands, however, remain coordinated to the rhodium atom during this initial anchoring step. nih.govresearchgate.net This selective ligand dissociation is a crucial step in grafting the rhodium complex onto the support. The general reaction can be represented as:

Support-OH + Rh(acac)(C₂H₄)₂ → Support-O-Rh(C₂H₄)₂ + H(acac)

This technique allows for the creation of well-defined, site-isolated rhodium species on the support surface. nih.govacs.org

Once the rhodium complex is anchored, the support material itself functions as a solid-state ligand, influencing the electronic properties and, consequently, the catalytic behavior of the metal center. umn.eduacs.org Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy reveals that the rhodium atom is bonded to the support through two Rh-O bonds. nih.govresearchgate.net For instance, on MgO, the Rh-O bond distance has been measured to be 2.18 Å, a typical length for group 8 metals bonded to oxide supports. nih.govacs.org

The nature of the support dictates the electron-donating tendency of the resulting supported complex. umn.edu This electronic effect can be probed by adsorbing carbon monoxide (CO) and measuring the stretching frequencies of the resulting Rh(CO)₂ species using IR spectroscopy. A lower CO stretching frequency indicates a more electron-rich rhodium center, which results from a more basic or better electron-donor support. Supports like MgO, being more basic, create more electron-rich rhodium centers compared to more acidic supports like dealuminated HY zeolite. umn.eduresearchgate.net This "support as ligand" concept is critical for tuning the catalytic selectivity, for example, between hydrogenation and dimerization of ethylene. umn.eduresearchgate.net

Support MaterialTypical Bonding to RhodiumElectronic Effect on Rhodium
MgO Two Rh-O bonds nih.govacs.orgStrong electron-donor, creates electron-rich Rh center researchgate.net
Zeolite HY Anchored near Al sites via Rh-O bonds umn.edursc.orgWeaker electron-donor, creates more electron-deficient Rh center umn.edu
SiO₂ Formation of Rh-O-Si linkagesGenerally considered a more inert support with weaker electronic effects compared to MgO or Al-containing zeolites. dtu.dk

Characterization of Supported Rhodium Complexes

A thorough characterization of the supported rhodium species is essential to understand the structure-activity relationships. Various spectroscopic techniques are employed to confirm the nature of the anchored complexes.

A significant achievement in using this immobilization strategy is the formation of site-isolated, mononuclear rhodium species. nih.govacs.org EXAFS spectroscopy is particularly powerful in this regard, as it probes the local environment of the rhodium atoms. Studies on Rh(C₂H₄)₂ complexes supported on MgO and zeolites consistently show a lack of Rh-Rh contributions in the EXAFS spectra. nih.govresearchgate.net This absence of metal-metal bonds is direct evidence that the rhodium complexes are atomically dispersed on the surface as mononuclear species, preventing the formation of rhodium clusters or nanoparticles under the synthesis conditions. nih.govresearchgate.netacs.org This high degree of dispersion creates a nearly uniform set of active sites, which is a key goal in heterogeneous catalysis, mimicking the well-defined nature of homogeneous catalysts. nih.gov

The reactivity of the supported Rh(C₂H₄)₂ species is demonstrated by their ability to undergo ligand exchange reactions. The ethylene ligands are labile and can be readily replaced by other molecules. nih.govosti.gov For example, introducing deuterated ethylene (C₂D₄) results in a facile exchange with the existing C₂H₄ ligands. nih.govresearchgate.net

A more common and diagnostically important reaction is the exchange with carbon monoxide (CO). Exposure of the supported Rh(C₂H₄)₂ complex to CO leads to the displacement of the ethylene ligands and the formation of a rhodium gem-dicarbonyl species, [Support]-O-Rh(CO)₂. nih.govresearchgate.net This reaction is easily monitored by IR spectroscopy, which shows the disappearance of bands associated with the ethylene ligands and the appearance of sharp, intense bands characteristic of the symmetric and asymmetric C-O stretches of the gem-dicarbonyl. osti.gov The bonding strength of CO to the rhodium centers is typically stronger than that of ethylene, making this exchange favorable. osti.gov This reactivity confirms that the supported rhodium centers are accessible and chemically active. nih.gov

Spectroscopic TechniqueInformation Gained on Supported Rh(acac)(C₂H₄)₂Key Findings
Infrared (IR) Spectroscopy Probes ligand environment and bonding to the support.Confirms dissociation of the acac ligand and the presence of ethylene ligands; used to monitor ligand exchange with CO. nih.govresearchgate.net
EXAFS Spectroscopy Determines local coordination environment and bond distances.Shows no Rh-Rh bonds, confirming mononuclear, site-isolated species; establishes Rh-O bonding to the support. nih.govacs.org
¹³C MAS NMR Spectroscopy Provides information on the carbon-containing ligands.Confirms that ethylene ligands remain bound to rhodium after immobilization. nih.gov

Comparative Studies of Homogeneous vs. Heterogeneous Catalysis

Comparing the catalytic performance of the supported rhodium complex with its homogeneous precursor highlights the advantages and disadvantages of heterogenization. Homogeneous catalysts often exhibit high activity and selectivity but suffer from difficult product-catalyst separation. mdpi.com Heterogeneous catalysts, while offering easy separation, can sometimes have lower activity or different selectivity due to support effects and mass transfer limitations. mdpi.commdpi.com

In the case of ethylene hydrogenation, the mononuclear Rh(C₂H₄)₂ complex supported on MgO is catalytically active at room temperature (298 K) and appears to be a close analogue of molecular catalysts in solution. nih.govacs.org The supported species effectively hydrogenates its own ethylene ligands to ethane (B1197151) in the presence of H₂. nih.gov

However, the support can dramatically alter the reaction pathway. For instance, Rh(C₂H₄)₂ complexes supported on HY zeolite selectively catalyze ethylene dimerization, whereas the same species on MgO favors ethylene hydrogenation. researchgate.net This demonstrates that by choosing the support, one can tune the catalytic properties of the rhodium center, a level of control that is a primary goal of catalyst design. While the homogeneous precursor, Rh(acac)(C₂H₄)₂, is used for reactions like hydroformylation and polymerization, the supported versions offer distinct catalytic pathways influenced by the "support as ligand" effect. umn.edusamaterials.com The challenge remains to design supported systems that retain the high activity of homogeneous catalysts while gaining the practical benefits of a heterogeneous system. nih.gov

Catalyst Stability and Recyclability in Supported Systems

The long-term stability and recyclability of heterogeneous catalysts are paramount for their practical and industrial viability. For catalysts derived from this compound(I), extensive research has focused on understanding and improving these aspects. The choice of support material, the method of immobilization, and the reaction conditions all play critical roles in determining the catalyst's lifespan and its ability to be reused without significant loss of activity or selectivity.

Key challenges to the stability of supported rhodium catalysts include metal leaching, sintering of rhodium particles, and deactivation through poisoning or changes in the metal's oxidation state. The support material is not merely an inert scaffold but actively influences the electronic properties and accessibility of the rhodium active sites, thereby affecting its stability.

Research has demonstrated that by carefully designing the supported catalyst system, high stability and efficient recyclability can be achieved. For instance, the use of chelating ligands to anchor the rhodium complex to the support can effectively prevent the leaching of the metal moiety into the reaction medium. tamu.edu Furthermore, the pore size of the support material has been shown to impact reaction rates and catalyst longevity, with larger pores sometimes leading to faster reactions. tamu.edu

Deactivation can also occur through the oxidation of ancillary ligands, such as phosphines, which can be detected by techniques like solid-state NMR. tamu.edu In some cases, the product of the reaction itself can act as an inhibitor, affecting the catalyst's longevity.

The following tables summarize research findings on the stability and recyclability of supported rhodium catalysts in different reaction systems.

Table 1: Recyclability of Supported Rhodium Catalysts in Hydrogenation Reactions

Support Material Substrate Number of Cycles Observations Reference
Polymeric Resin Cyclohexene 5 No appreciable loss in activity was observed. nih.gov
γ-Alumina 1-Methylpyrrole 3 A significant decrease in final conversion (from 82% to 43%) was noted between the first and second reuse. mdpi.com

Table 2: Stability of Supported Rhodium Catalysts in Hydroformylation Reactions

Support Material Olefin Number of Cycles Key Findings Reference
Metal-Organic Framework (MOF) Styrene - The catalyst showed high recyclability with negligible metal leaching. nso-journal.org nso-journal.org

Table 3: Factors Influencing Catalyst Deactivation

Deactivation Mechanism Influencing Factors Analytical Techniques Reference
Oxidation of Phosphine (B1218219) Ligands Reaction atmosphere, temperature Solid-state NMR tamu.edu
Metal Leaching Nature of the linker, solvent, temperature Inductively Coupled Plasma (ICP) analysis of the reaction mixture nso-journal.orgmdpi.com

These findings underscore the importance of a holistic approach to the design of supported rhodium catalysts, considering the interplay between the rhodium complex, the support material, and the reaction environment to achieve robust and recyclable catalytic systems.

Future Research Directions and Emerging Applications

Development of Novel Ligands for Enhanced Selectivity and Activity

The development of novel ligands is a cornerstone of advancing rhodium catalysis. The coordination environment around the rhodium center dictates the catalyst's activity and selectivity. Research is focused on designing ligands that can fine-tune these properties for specific chemical transformations. nih.govnumberanalytics.com

One promising area is the synthesis of chiral ligands to induce enantioselectivity in asymmetric catalysis. numberanalytics.com For example, BINAM-based chiral di-1,2,3-triazolylidene ligands have been explored for rhodium(I)-catalyzed hydrosilylation reactions. nih.gov Another approach involves the use of N-heterocyclic carbene (NHC) ligands. Picolyl-NHC ligands, for instance, have been shown to form rhodium(I) complexes that are highly active and E-selective catalysts for the hydrosilylation of terminal alkynes. acs.org The steric and electronic properties of these ligands can be systematically modified to optimize catalyst performance. nih.govnih.gov

The following table illustrates the impact of different ligand types on the outcomes of rhodium-catalyzed reactions, based on findings from various studies.

Ligand TypeTarget ReactionKey Findings
Chiral di-1,2,3-triazolylideneHydrosilylationPotential for asymmetric induction. nih.gov
Picolyl-NHCAlkyne HydrosilylationHigh catalytic activity and E-selectivity. acs.org
PhosphinoareneHydroaminationLigand electronics influence catalyst reactivity. nih.gov
Supramolecular LigandsAsymmetric HydrogenationHydrogen bonding between catalyst and substrate plays a crucial role in the reaction mechanism. acs.org

These examples highlight the trend towards rational ligand design to achieve specific catalytic functions. Future work will likely involve the integration of supramolecular concepts, where non-covalent interactions within the ligand framework can influence the catalytic process. mdpi.com

Application in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding catalyst development. For 2,4-pentanedionatobis(ethylene)rhodium(I) and its derivatives, a significant research direction is their application in more sustainable chemical processes. This includes the use of environmentally benign solvents, improving atom economy, and reducing energy consumption.

A key area of development is catalysis in aqueous media. The use of water as a solvent offers significant environmental advantages over traditional organic solvents. The development of water-soluble rhodium catalysts, such as those based on sulfonated phosphine (B1218219) ligands like triphenylphosphine-3,3′,3″-trisulfonic acid trisodium (B8492382) salt (TPPTS), has been a major advance in industrial processes like hydroformylation. nih.gov Future research will focus on adapting such strategies to a wider range of reactions catalyzed by rhodium complexes derived from this compound(I).

Improving the atom economy of reactions is another critical aspect of sustainable chemistry. Rhodium-catalyzed reactions that proceed with high selectivity and minimize the formation of byproducts are highly desirable. Research into highly selective catalysts, often through ligand design, contributes directly to this goal. researchgate.net

Multicomponent Reactions and Tandem Catalysis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly atom-economical and efficient. researchgate.net Rhodium catalysts are particularly well-suited for promoting such reactions. researchgate.net Similarly, tandem catalysis, where multiple catalytic transformations occur sequentially in a single pot, offers a powerful strategy for the synthesis of complex molecules from simple precursors. campushomepage.com

Recent research has demonstrated the potential of rhodium catalysts in three-component coupling reactions and tandem annulations. rsc.org For example, a rhodium-catalyzed C-H activation and three-component coupling of oxazolines, vinylene carbonate, and carboxylic acids has been developed to construct isoquinolone products. rsc.org Another study showcased a dirhodium(II)/Xantphos-catalyzed three-component reaction of amines, diazo compounds, and allylic compounds. organic-chemistry.org

These strategies offer significant advantages in terms of efficiency and sustainability by reducing the number of synthetic steps, purification procedures, and waste generation. campushomepage.com Future research will likely focus on expanding the scope of MCRs and tandem reactions catalyzed by rhodium complexes, including asymmetric variations.

The following table provides examples of rhodium-catalyzed multicomponent and tandem reactions.

Reaction TypeReactantsProductCatalyst System
Three-Component CouplingOxazolines, Vinylene Carbonate, Carboxylic AcidsIsoquinolonesRhodium-based
Three-Component Assembly1,3-Diones, Diazoesters, N,N-dimethylformamideα,α,α-trisubstituted estersRhodium(II)-based
Tandem AnnulationArylboronic Acids, Enones1,2,3-trisubstituted indanesRhodium-based
Relay Carbene Insertion and Allylic AlkylationAmines, Diazo Compounds, Allylic Compoundsα-quaternary α-amino acid derivativesDirhodium(II)/Xantphos

Advanced Spectroscopic and In Situ Characterization of Catalytic Intermediates

A deeper understanding of reaction mechanisms is crucial for the rational design of improved catalysts. Advanced spectroscopic techniques, particularly those that allow for the in situ characterization of catalytic intermediates under reaction conditions, are invaluable tools in this regard.

Techniques such as high-pressure infrared (HP-IR) spectroscopy and extended X-ray absorption fine structure (EXAFS) are being used to study rhodium-catalyzed reactions. rsc.orgresearchgate.net For instance, HP-IR has been employed to observe organometallic intermediates in the rhodium-catalyzed hydroformylation of ethylene (B1197577). researchgate.net In situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has been used to investigate the structural dynamics of rhodium catalysts during CO oxidation. researchgate.netnih.gov

These in situ studies provide direct evidence for the structures of active catalytic species and key intermediates, helping to elucidate reaction pathways. researchgate.net The data obtained from these experiments are essential for validating theoretical models and for developing a more complete picture of the catalytic cycle. Future research will likely involve the application of a wider range of in situ techniques and their combination to obtain complementary information. researchgate.net

Computational Design of Rhodium-Based Catalysts

Computational chemistry has become an indispensable tool in modern catalyst design. whiterose.ac.uk Density Functional Theory (DFT) calculations, for example, are widely used to investigate the mechanisms of rhodium-catalyzed reactions, predict the structures and energies of intermediates and transition states, and understand the origins of selectivity. acs.orgacs.org

Recent computational studies have focused on various aspects of rhodium catalysis, including C-H functionalization, hydroamination, and hydroformylation. nih.govacs.orgacs.org These studies provide valuable insights that can guide the experimental design of new catalysts and ligands. For instance, computational screening of virtual ligand libraries can help identify promising candidates for synthesis and testing, thereby accelerating the catalyst development process. whiterose.ac.uk

Machine learning (ML) is also emerging as a powerful tool in catalysis research. acs.org ML models can be trained on existing experimental or computational data to predict the performance of new catalysts, identify key descriptors that correlate with catalytic activity and selectivity, and guide the optimization of reaction conditions. acs.org The integration of DFT calculations and machine learning offers a promising approach for the data-driven design of next-generation rhodium catalysts. acs.org

The following table summarizes the application of computational methods in the study of rhodium catalysis.

Computational MethodApplicationKey Insights
Density Functional Theory (DFT)Mechanistic studies of C-H functionalization, hydroamination, and hydroformylation. nih.govacs.orgacs.orgElucidation of reaction pathways, prediction of intermediate structures and energies, understanding of selectivity. nih.govacs.orgacs.org
Principal Component Analysis of DFT parametersMapping of catalyst space for dirhodium(II) catalysts. whiterose.ac.ukFacilitates catalyst selection and optimization of screening sets. whiterose.ac.uk
Machine Learning (Ensemble tree-based algorithms)Prediction of catalyst performance for higher alcohol synthesis. acs.orgIdentification of key descriptors for catalyst performance and guidance for experimental efforts. acs.org

Q & A

Basic: What are the established synthetic protocols for 2,4-pentanedionatobis(ethylene)rhodium, and how are purity and structural integrity validated?

Answer:
The synthesis typically involves reacting rhodium precursors (e.g., RhCl₃·3H₂O) with ethylene gas and 2,4-pentanedione (acetylacetone) under inert conditions. A common method is ligand substitution, where labile ligands (e.g., chloride) are replaced by ethylene and the acetylacetonate chelate . Structural validation employs spectroscopic techniques:

  • NMR (¹H, ¹³C, ³¹P if applicable) to confirm ligand coordination .
  • IR spectroscopy to identify ν(C=O) stretches of the acetylacetonate ligand (e.g., 1520–1600 cm⁻¹) .
  • X-ray crystallography for definitive geometry (e.g., square-planar vs. trigonal bipyramidal) .
    Purity is assessed via elemental analysis and chromatographic methods (e.g., GC-MS for residual solvents) .

Basic: How does the electronic structure of this compound influence its reactivity in catalytic cycles?

Answer:
The acetylacetonate ligand acts as a strong σ-donor and moderate π-acceptor, stabilizing the Rh(I) center while maintaining electrophilicity for substrate activation. Ethylene, as a π-ligand, enhances electron density at Rh, facilitating oxidative addition steps in catalysis. Comparative studies with analogs (e.g., RhCl(PPh₃)₃) show that electron-deficient Rh centers in this compound favor insertion reactions, critical for C–H activation or hydroformylation . UV-Vis spectroscopy and cyclic voltammetry are used to quantify redox potentials and ligand-field effects .

Advanced: What experimental and computational strategies resolve contradictions in proposed mechanisms for ethylene hydroformylation catalyzed by this complex?

Answer:
Discrepancies between kinetic data (e.g., rate-determining step assignments) and DFT-predicted pathways require:

  • Isotopic labeling (e.g., D₂O quenching) to track hydrogen transfer steps .
  • In situ spectroscopy (e.g., operando IR or XAFS) to monitor intermediate species under catalytic conditions .
  • DFT benchmarking against experimental activation energies (e.g., comparing migratory insertion vs. oxidative coupling pathways) .
    For example, studies reveal that Rh–ethylene π-backbonding strength inversely correlates with CO insertion barriers, reconciling divergent mechanistic models .

Advanced: How does catalyst deactivation occur in ethylene reforming with this compound, and what methods mitigate it?

Answer:
Deactivation mechanisms include:

  • Coking : Ethylene oligomerization forms carbonaceous deposits, blocking active sites. Thermogravimetric analysis (TGA) and TEM identify coke morphology .
  • Ligand degradation : Oxidative cleavage of acetylacetonate under high O₂ partial pressures. FT-IR tracks ligand decomposition .
    Mitigation strategies:
  • Co-feeding H₂O or CO₂ to gasify carbon deposits .
  • Supporting Rh on SnO₂ or zeolites to stabilize isolated Rh sites and suppress sintering .
  • Periodic regeneration via oxidative/reductive thermal cycles .

Basic: What spectroscopic techniques differentiate monomeric vs. dimeric forms of this compound in solution?

Answer:

  • NMR : Monomers exhibit distinct ethylene proton signals (δ 4.0–5.0 ppm, JRh-H coupling ~2 Hz), while dimers show splitting due to Rh–Rh interactions .
  • ESI-MS : Direct detection of molecular ions (e.g., [Rh(acac)(C₂H₄)₂]⁺ vs. [Rh₂(acac)₂(C₂H₄)₃]²⁺) .
  • UV-Vis : Dimeric species display bathochromic shifts in d-d transition bands due to metal-metal charge transfer .

Advanced: How do steric and electronic modifications to the acetylacetonate ligand affect catalytic selectivity in C–H functionalization?

Answer:

  • Electron-withdrawing substituents (e.g., CF₃ at the β-diketonate) increase Rh electrophilicity, accelerating oxidative C–H activation but risking over-oxidation. Hammett plots correlate substituent σ-values with turnover frequencies .
  • Bulky ligands (e.g., tert-butyl groups) hinder undesired bimolecular pathways (e.g., dimerization), enhancing selectivity for mono-functionalized products. Kinetic studies with varying ligand sizes (e.g., acetylacetonate vs. hexafluoroacetylacetonate) quantify steric effects .

Basic: What are the safety and handling protocols for this compound given its sensitivity to air and moisture?

Answer:

  • Storage : Under argon in flame-sealed ampoules or Schlenk flasks at –20°C .
  • Handling : Use gloveboxes (<1 ppm O₂/H₂O) for synthesis. Quench residues with ethanol/water mixtures to avoid pyrophoric Rh nanoparticles .
  • Waste disposal : Acidic digestion (e.g., aqua regia) followed by Rh recovery via ion-exchange resins .

Advanced: What role do solvent polarity and donor number play in stabilizing reactive intermediates during catalytic cycles?

Answer:

  • Polar aprotic solvents (e.g., DMF, THF) stabilize cationic Rh intermediates (e.g., [Rh(acac)(C₂H₄)(solvent)]⁺) via dielectric screening, enhancing CO insertion rates .
  • High-donor solvents (e.g., pyridine) displace ethylene ligands, deactivating the catalyst. Solvent effects are quantified via Kamlet-Taft parameters in kinetic studies .

Advanced: How can in situ XAS and DFT elucidate the oxidation state of Rh during ethylene carbonylation?

Answer:

  • XANES : Rh K-edge energy shifts (e.g., 23.3 keV for Rh(I) vs. 23.5 keV for Rh(III)) track oxidation states during catalysis .
  • EXAFS : Rh–C/O coordination numbers differentiate between acetylacetonate-bound Rh(I) and oxidized Rh(III)–O species .
  • DFT-optimized structures validate experimental EXAFS fits, resolving ambiguities in proposed intermediates .

Basic: What are the ethical and reproducibility considerations in reporting catalytic performance data for this compound?

Answer:

  • Data transparency : Report TOF, TON, and selectivity with error margins (e.g., ±5% via triplicate runs) .
  • Negative results : Disclose failed experiments (e.g., ligand decomposition under acidic conditions) to avoid publication bias .
  • Code sharing : Provide computational input files (e.g., Gaussian .gjf or VASP POSCAR) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.